molecular formula C7H12O2 B13818763 1-(Tetrahydro-3-methyl-3-furanyl)ethanone CAS No. 380665-21-4

1-(Tetrahydro-3-methyl-3-furanyl)ethanone

Cat. No.: B13818763
CAS No.: 380665-21-4
M. Wt: 128.17 g/mol
InChI Key: ZUENCOPVMCFMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-3-methyl-3-furanyl)ethanone is a chemical compound with the molecular formula C7H12O2. It is characterized by a furan ring attached to a tetrahydrofuran ring, making it a unique structure in organic chemistry. This compound appears as a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tetrahydro-3-methyl-3-furanyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methyl-3,4-dihydrofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-3-methyl-3-furanyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Tetrahydro-3-methyl-3-furanyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-3-methyl-3-furanyl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Tetrahydro-3-methyl-3-furanyl)ethanone can be compared with other similar compounds such as:

    1-(Tetrahydro-3-furanyl)ethanone: Similar structure but lacks the methyl group, leading to different chemical properties and reactivity.

    1-(Tetrahydro-2-methyl-3-furanyl)ethanone: Similar but with a different position of the methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

380665-21-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(3-methyloxolan-3-yl)ethanone

InChI

InChI=1S/C7H12O2/c1-6(8)7(2)3-4-9-5-7/h3-5H2,1-2H3

InChI Key

ZUENCOPVMCFMLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCOC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.